Journal Name:Polymer Science, Series B
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IF:0
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Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.mtchem.2023.101607
Composite electrolytes with higher conductivities have been widely studied, aiming at application to advanced all-solid-state batteries with good safety and high energy density. Most composite electrolytes are prepared via physical blend of electrolyte precursors or modification/doping/reaction based on one of them, which may confine people's scope for the further development of advanced solid electrolytes. Herein, we first prepare composite electrolytes via sophisticated design of chemical reaction without using any electrolyte precursors. Chemical reaction between NaNH2 and B10H14 is successfully used to synthesize NaBH4-Na2B12H12 composite electrolyte with special core-shell structure. Importantly, the NaBH4-Na2B12H12 composite electrolyte synthesized via electrolyte precursor–free approach exhibits a high ionic conductivity of 1 × 10−4 S/cm at 373 K-over 1 (or 4) magnitude higher than the bulk Na2B12H12 (or NaBH4) and excellent electrochemical stability up to 5 V (vs. Na+/Na). All-solid-state Na-ion battery using the as-synthesized composite electrolyte can reversibly work more than 100 cycles with capacity retention of 75.4 mAh/g at 348 K and 0.1°C. This work sheds new lights on the preparation of more advanced composite electrolytes.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.mtchem.2023.101649
Electrochemical oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) by using metal-free electrocatalysts is an emerging research interest for clean energy due to its cost affordability and eco-friendliness. However, only a few metal-free electrocatalysts are reported to exhibit robust OER and ORR performances, although OER and ORR are very important in various energy technology like metal-air batteries, fuel cells, etc. Herein, we have developed a rigid thiazolo [5,4-d] thiazole-based organic conjugated polymer, P-TzTz, and its polymer-derived N and S-doped carbon nanosheets for metal-free electrocatalytic OER and ORR. The polymer possesses a unique two-dimensional nanosheet structure with a moderate surface area of 72.6 m2/g and a wide range of pore sizes. The synthesized P-TzTz displayed a reasonable electrocatalytic OER performance with excellent long-term stability. The OER performance was further enhanced by pyrolyzing the P-TzTz at 800 °C to prepare the N and S-doped carbon nanosheet, P-TzTz-CNS800. The elevated surface area (228 m2/g) with uniform mesopores, enhanced electrical conductivity of P-TzTz-CNS800, and the presence of N, and S as the dopants for improving active sites made the P-TzTz-CNS800 a promising OER/ORR electrocatalyst as it showed the OER overpotential of 347 mV@10 mA/cm2 current density with more than 45 h long-range durability and 98% Faradic efficiency of oxygen evolution. Finally, to utilize the good OER efficacy of P-TzTz-CNS800-based metal-free electrocatalyst, a rechargeable Zn-air battery was fabricated as a proof of concept by taking P-TzTz-CNS800 as the air cathode. The Zn-air battery revealed a constant open circuit potential of 1.44 V and high charging/discharging stability over 40 h with a minimal loss in round trip frequency. Thus, the report corroborates the promising potential of P-TzTz derived N and S-doped carbon nanosheets as an efficient metal-free electrocatalyst as an air cathode for Zn-air battery for clean energy conversion.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mtchem.2023.101632
The design of low-cost and durable electrocatalysts with high catalytic performance of oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) is crucial for the development of sustainable energy technologies. NiFe-layered double hydroxide (NiFe-LDH) is a promising electrocatalyst for OER, but the poor ORR activity limits its large-scale application as a bifunctional electrocatalyst in energy storage and conversion devices. The rational design of hierarchical nanohybrids is an effective strategy to construct bifunctional OER/ORR electrocatalysts. Herein, a high-performance OER/ORR bifunctional non-noble metal electrocatalyst (NiFe-LDH/CoNC-PIN) was projected. The Co-doped carbon frameworks with porous interconnecting networks (CoNC-PIN) is prepared by pyrolysis of ZIF-8/67 via a salt template strategy, followed by the uniform in situ growth of ultrathin NiFe-LDH nanosheets on CoNC-PIN to construct the hierarchical NiFe-LDH/CoNC-PIN hybrid. The molten NaCl template in pyrolysis activates the surface of ZIF-8/67 and connects them into porous carbon networks to improve the surface area, porosity and electronic conductivity of catalysts. Due to the efficient electron transfer and strong coupling between CoNC-PIN and NiFe-LDH, the NiFe-LDH/CoNC-PIN exhibits a small OER overpotential of 249 mV at 10 mA/cm2, a low Tafel slope of 27.7 mV/dec, an ORR half-wave potential of 0.80 V, and excellent durability and structural stability. This strategy provides a novel insight to fabricate advanced OER/ORR bifunctional non-noble metal electrocatalysts.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.mtchem.2023.101621
Zeolites are commonly used for selective CO2 adsorption from biogas and flue gas. One of the biggest challenges for zeolites in this application is the presence of water vapour in the raw gas streams. While zeolites with low Si/Al ratio typically display high CO2 adsorption, they are hydrophilic and H2O competes for adsorption on the active sites. On the other hand, zeolites with high Si/Al ratio are hydrophobic, but display lower CO2 adsorption capacities. In order to overcome this limitation and to combine the high CO2 adsorption capacity of low Si/Al zeolites and the hydrophobicity of high Si/Al zeolites into a single material, we designed and synthesized novel core-shell zeolitic beads comprising a ZSM-5 core and a Silicalite-1 shell. Two different strategies were employed to synthesize these macroscopic core-shell beads. In both approaches, the initial step was the synthesis of binderless ZSM-5 beads with hierarchical porosity using resin beads as hard template. In the first strategy, a shell of Silicalite-1 was synthesized on the external surface of the calcined ZSM-5 beads, yielding Sil-ZSM-A core-shell beads (0.84 ± 0.12 mm). In the second strategy, the Silicalite-1 shell was synthesized without first removing the polymeric template from the ZSM-5 beads, resulting in core-shell composite beads that after calcination yielded Sil-ZSM-B core-shell beads (0.73 ± 0.14 mm). Characterization by SEM, XRD, XRF, ICP-AES and N2 physisorption indicated that both Sil-ZSM-A and Sil-ZSM-B beads displayed the desired zeolitic core-shell structure with hierarchical porosity. Both core-shell beads showed the anticipated increase in hydrophobicity. The most promising results were obtained with Sil-ZSM-A beads, which displayed a 40% decrease in H2O adsorption capacity at 20% relative humidity (RH) and a 28% decrease at max RH compared to the parent ZSM-5 beads. At the same time, their CO2 adsorption capacity (1.94 mmol/g at 1 bar) decreased only slightly compared to the parent ZSM-5 beads (2.13 mmol/g at 1 bar). These results indicate that these core-shell beads present the desired combination of the high CO2 adsorption capacity of the ZSM-5 core with the hydrophobicity of the Silicalite-1 shell. This is a promising feature for application in the adsorption of CO2 from water-containing streams.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.mtchem.2023.101633
Bismuth tungstate (Bi2WO6)-based photocatalytic materials have become a research hotspot in photocatalytic energy conversion and environmental remediation due to their low-toxicity, abundant, ease of preparation, chemical stability as well as excellent structural, electrical and optical properties. However, the main disadvantage of pure semiconductors, including Bi2WO6, is associated with the rapid recombination of photogenerated charge carriers, which leads to low activity. As one of the approaches to solve this challenge, the preparation of heterojunctions based on Bi2WO6 has been proven as the most efficient, reliable and promising strategy. This critical review explores the use of Bi2WO6-based heterojunction photocatalysts with a focus on Z-scheme and S-scheme composites for environmental remediation, including air purification and wastewater treatment. Moreover, the challenges and opportunities are considered to further insight into developing new photocatalytic materials with their future commercialization on an industrial scale. Some new approaches for further improving Bi2WO6-based photocatalysts, such as optimization of preparation method, hetero- and homo-substitution of A-site or B-site (atomic regulation) and the use of support matrix, are highlighted.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.mtchem.2023.101615
Polymerized ionic liquid (PIL) of poly(1-vinyl-3-methylimidazolium) chloride (poly(vmim)Cl) and graphene oxide (GO) nanosheets were respectively deposited on the surface of Kevlar aramid nanofibers (KANFs) substrates to construct anion exchange membranes (AEMs). The multilayered microstructure resulted in orderly distributed components, which thus improved the mechanical properties and dimension stability of the lamellar low-temperature AEMs. The imidazolium cations in PIL and the polar oxygen functional groups in GO nanosheets constituted the interconnected hydroxide ion conduction channels in the prepared Kevlar/(PIL/GO)60 membrane. Relative to the ionic liquid (IL) monomer of 1-vinyl-3-methylimidazolium chloride, the PIL with polymerized molecular chains could be embedded in GO nanosheets with the formation of a stable microstructure. The Kevlar/(PIL/GO)60 membrane exhibited the enhanced alkaline stability relative to the Kevlar/(IL/GO)60 membrane. Furthermore, the hydroxide conduction behavior in the AEMs at subzero temperatures has been researched in consideration of the long-term exposure in colder conditions of the vehicles equipped with fuel cells. As a result, the Kevlar/(PIL/GO)60 membrane exhibited a hydroxide conductivity of 0.94 mS/cm at −25 °C, 5.25 mS/cm at 30 °C, and 64.7 mS/cm at 80 °C. Meanwhile, good alkaline stability was revealed from the ten-cycle hydroxide conductivities and long-time hydroxide conductivities. In addition, the PIL enhanced the mechanical strength of the Kevlar/(PIL/GO)60 membrane, with the tensile stress at break increasing by 31.3% compared with that of the Kevlar/(IL/GO)60 membrane.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.mtchem.2023.101604
To solve the toxicity problem of blue light emissive three-dimensional lead halide perovskite, zero-dimensional lead-free hybrid halides with low cost and high emission efficiency have become one of the most promising solid-state light emitting materials. Herein, by utilizing discrete [ZnBr4]2− tetrahedrons as optical center, a new series of organic–inorganic hybrid zinc halides of AZnBr4 (A = NMPz, MPz, and AMPd) were presented as blue light emitters. Excitingly, these zero dimensional halides exhibit bright blue-light emission with the highest photoluminescence quantum yield of 17.28%, acting as down-conversion phosphors to assembly high-performance white-light emitting diode.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.mtchem.2023.101650
Antimony (Sb) has distinct physical properties that make it a promising candidate for use in integrated phase-change photonics and tunable optical absorbers. In this work, we present atomic layer deposition (ALD) of Sb metal thin films using new precursor combinations produced from comproportionation reactions of antimony ethoxide (Sb(OEt)3) and Tris (dimethylamido)antimony (Sb(NMe2)3) with Tris (trimethylsilyl)antimony ((SiMe3)3Sb). The growth behaviors of the Sb thin films made from the Sb(OEt)3/(SiMe3)3Sb and Sb(NMe2)3/(SiMe3)3Sb precursor combinations showed different temperature dependencies at low deposition temperatures (60–80 °C). Furthermore, the deposition temperature had a significant impact on the oxidation of the deposited Sb film after exposure to air. XRD and Raman spectroscopy confirmed the high purity of the Sb films made with the Sb(OEt)3/(SiMe3)3Sb combination and deposited at 75 °C. The presence of a Sb2O3 phase deteriorated the electrical properties of deposited Sb films. However, the electrical conductivities of the purest Sb films prepared in this study were slightly higher than those previously reported for Sb-ALD films. This approach of Sb ALD can speed up actual applications of pure metals in electronic device fabrication and can potentially be extended to other main group metals.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.mtchem.2023.101601
Rational design and construction of multiphase composite with specifical structure is an effective strategy to fabricate high-performance supercapacitor electrode materials. Herein, the hierarchical CoMoO3@Co9S8/Ni3S2 core-shell arrays are constructed by preparing Co9S8/Ni3S2 core with ion-exchange reaction and fabricating CoMoO3 shell through in situ transformation behavior. Thanks to the special heterostructures core-shell structure, the synergistic effect between multiple components, and the driving action of S-vacancies, hierarchical CoMoO3@Co9S8/Ni3S2 core-shell arrays exhibit battery-type features and deliver a great area specific capacity of 8.14 C cm−2 at current density of 5 mA cm−2. In addition, when assembled into a hybrid supercapacitor with capacitive-type electrode, the device achieves high energy density of 0.33 mWh cm−2 at the power density of 5.66 mW cm−2 and displays long-term durability with capacity retention of 93.7% and high Coulombic efficiency of 95.01% after 6000 cycles.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.mtchem.2023.101653
Remedied during processing and service life, and then controlled ecologically, are ideal behaviors for polymers. Antioxidants and prooxidants always play their respective roles during the programming of their actions, and the oxygen-containing groups are non-controllable during oxidative stress. This work demonstrates an eco-friendly remedial strategy for polyester-based thermoplastic polyurethanes (TPUs). Upon the thermal-oxidative stressing, Fe(III) ions were released from the 2,2-bisferrocenylpropane doped in TPUs, polyester chains underwent β-scission, and iron-catalyzed oxidation directed new end groups to carboxylates. Ferroxane was progressively constructed by interaction between Fex3+Oy (2x > 3y) and external carboxylates. Consequently, the metallo-supramolecular networks were constructed to mitigate the mechanical degradation. Compared to virgin TPU, the sample containing only 1.0 wt% 2,2-bisferrocenylpropane, with 10-day thermal-oxidative stressing showed distinctly outperforming tensile strength (42.7 ± 1.9 MPa), breaking elongation (984 ± 61%), and Young's modulus (32.0 ± 1.6 MPa). The study would be interesting for preventing failure, lessening waste, and diminishing toxicity of the polymer, which is consistent with sustainable development.
Supplementary Information
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